2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid
Description
This compound is a highly complex synthetic peptide characterized by a repetitive sequence of amino acid-derived residues. Its structure includes:
- 6-aminohexanoyl segments, contributing to flexibility and extended conformation.
- 3-phenylpropanoyl groups, introducing aromaticity and hydrophobic interactions.
- 3-hydroxypropanoyl moieties, enhancing polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O10/c1-30(2)26-37(51-31(3)59)44(63)53-35(21-11-14-24-49)42(61)55-38(27-32-16-6-4-7-17-32)45(64)57-40(29-58)46(65)54-34(20-10-13-23-48)41(60)52-36(22-12-15-25-50)43(62)56-39(47(66)67)28-33-18-8-5-9-19-33/h4-9,16-19,30,34-40,58H,10-15,20-29,48-50H2,1-3H3,(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,61)(H,56,62)(H,57,64)(H,66,67) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXSOGSPVJMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Functional Comparisons
Polarity and Solubility: The target compound’s TPSA (>250 estimated) exceeds that of non-hydroxylated analogs (e.g., C32H54N6O6, TPSA 206) due to its 3-hydroxypropanoyl groups. This enhances solubility but reduces blood-brain barrier penetration . Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) exhibit higher lipophilicity (LogP ~2.5) compared to the target’s estimated LogP (~-0.7), favoring membrane permeability .
Synthetic Complexity: The target’s multiple 6-aminohexanoyl repeats necessitate sequential coupling/deprotection steps, increasing synthesis time and reducing yield (~30–50% for similar peptides) vs. simpler aryl-acetamide derivatives (e.g., 70–80% yields in ) . Protection of free amines (e.g., acetamido groups) is critical to prevent undesired side reactions during solid-phase synthesis.
Biological Interactions: Hydroxypropanoyl residues may engage in hydrogen bonding with polar targets (e.g., kinases, GPCRs), unlike methyl-branched analogs () . The absence of fluorine or sulfur atoms limits halogen bonding or disulfide-mediated targeting seen in fluorinated phenyl or Substance P analogs .
Research Findings
- Stability: Hydroxypropanoyl groups in the target compound are susceptible to oxidative metabolism, as observed in similar hydroxylated peptides (t₁/₂ ~2–4 hours in vitro) .
- Receptor Binding: Molecular dynamics simulations of related peptides suggest that 3-phenylpropanoyl segments stabilize hydrophobic interactions with protein pockets (e.g., albumin binding sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
